![molecular formula C21H24N4O2 B2568022 1-[(Naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}harnstoff CAS No. 2034230-00-5](/img/structure/B2568022.png)
1-[(Naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: Oxane derivative, base (e.g., sodium hydride)
Conditions: Reflux in an appropriate solvent (e.g., tetrahydrofuran)
Step 4: Formation of Urea Linkage
Reagents: Isocyanate derivative
Conditions: Room temperature in an appropriate solvent (e.g., dichloromethane)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Wissenschaftliche Forschungsanwendungen
1-[(Naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe for studying biological processes involving naphthalene and pyrazole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthalene derivative, followed by the introduction of the pyrazole ring and the oxane moiety. The final step involves the formation of the urea linkage.
-
Step 1: Preparation of Naphthalene Derivative
Reagents: Naphthalene, methylating agent (e.g., methyl iodide)
Conditions: Reflux in an appropriate solvent (e.g., toluene) with a base (e.g., potassium carbonate)
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:
-
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
-
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature in an appropriate solvent
-
Substitution: The oxane moiety can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Reflux in an appropriate solvent
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction of the pyrazole ring can yield pyrazoline derivatives.
Wirkmechanismus
The mechanism of action of 1-[(naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets. The naphthalene ring can intercalate into DNA, while the pyrazole ring can interact with enzymes or receptors. The oxane moiety can enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- N-(Cyano(naphthalen-1-yl)methyl)benzamides
- 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]
Uniqueness
1-[(Naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is unique due to its combination of a naphthalene ring, a pyrazole ring, and an oxane moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-21(22-12-17-8-5-7-16-6-1-2-10-20(16)17)24-18-13-23-25(14-18)15-19-9-3-4-11-27-19/h1-2,5-8,10,13-14,19H,3-4,9,11-12,15H2,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMHUAKOKGEMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
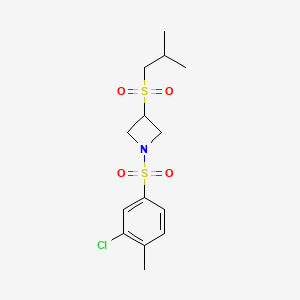
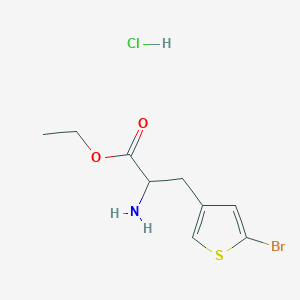
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2567944.png)
![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide](/img/structure/B2567945.png)

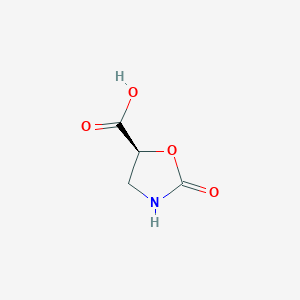
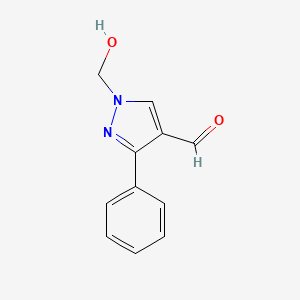
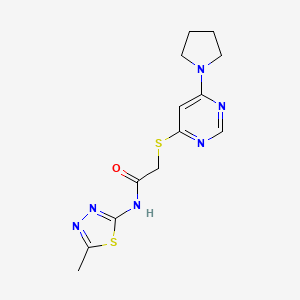
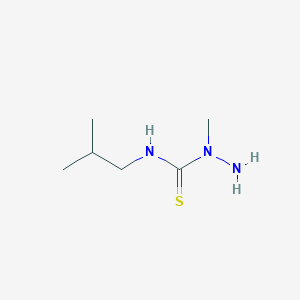
![1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2567955.png)
![methyl 3-{2-[8-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2567957.png)
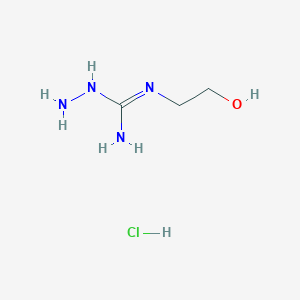

![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline](/img/structure/B2567960.png)
